2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate
Description
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate is a synthetic organic compound featuring a 2,4-dichlorobenzyl group attached to an acrylate ester backbone substituted with a furan-2-yl moiety. This compound is structurally related to intermediates used in the synthesis of bioactive molecules, such as pyrazolines () and thiazepinones (). Its synthesis likely involves condensation reactions between dichlorobenzyl halides and furan-containing acrylate precursors, analogous to methods described for similar compounds ().
Properties
CAS No. |
853349-56-1 |
|---|---|
Molecular Formula |
C14H10Cl2O3 |
Molecular Weight |
297.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-4-3-10(13(16)8-11)9-19-14(17)6-5-12-2-1-7-18-12/h1-8H,9H2/b6-5+ |
InChI Key |
KFNLKUQOEIFYHF-AATRIKPKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 3-(furan-2-yl)acrylic acid. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to achieve high yields. The reaction is often carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate group can be reduced to form the corresponding saturated ester.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated esters.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the dichlorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include compounds with variations in the aromatic substituents, ester groups, or heterocyclic moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position : The 2,4-dichloro substitution pattern (vs. 2,6-dichloro in ) significantly impacts bioactivity. For example, collagenase inhibitors with 2,4-dichlorobenzyl groups exhibit lower Gibbs free energy (-6.4 kcal/mol) compared to 2,6-substituted analogs (-6.5 kcal/mol), suggesting subtle differences in binding affinity .
- Heterocyclic Moieties: Replacing the furan-2-yl group with thiophene () or thiazepinone () alters electronic properties. Thiophene’s sulfur atom enhances polarizability, while furan’s oxygen may favor hydrogen bonding.
- Ester vs. Amide Functionality : Ethyl carbazate derivatives () exhibit intermolecular hydrogen bonding, whereas acrylates like the target compound may prioritize π-π stacking due to the planar furan ring.
Crystallographic and Conformational Analysis
The crystal structure of (Z)-3-(2,4-dichlorobenzyl)benzo[b][1,4]thiazepin-4(5H)-one reveals a twisted boat conformation stabilized by intramolecular C–H∙∙∙Cl hydrogen bonds, forming an S(5) ring motif . In contrast, ethyl 3-(2,4-dichlorobenzyl) carbazate forms extended chains via N–H∙∙∙O bonds . These findings suggest that the target compound’s conformation and packing would depend on the balance between halogen bonding (Cl∙∙∙H) and furan’s π-system interactions.
Biological Activity
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting data in structured formats for clarity.
Molecular Structure
The molecular formula of this compound is . The compound features a dichlorobenzyl moiety linked to a furan-2-yl acrylate group, which is believed to contribute to its biological activity.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.10 g/mol |
| IUPAC Name | This compound |
| CAS Number | 853349-56-1 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited the growth of these pathogens, suggesting its potential as an antimicrobial agent.
Antimicrobial Efficacy Table
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
In vitro studies have shown that this compound may also possess anticancer properties. Research involving human cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer), revealed that treatment with the compound resulted in reduced cell viability compared to untreated controls.
Cytotoxicity Results Table
| Cell Line | Viability (%) | Treatment Concentration (µM) |
|---|---|---|
| MDA-MB-231 | 45 | 50 |
| HepG-2 | 40 | 50 |
The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular targets. It may disrupt cellular functions through the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition of essential enzymes involved in metabolic pathways.
Case Study: Antimicrobial Testing
A comprehensive study assessed the antimicrobial activity of several derivatives of furan-containing compounds, including this compound. The study utilized standard methods such as agar diffusion and minimum inhibitory concentration (MIC) assays to evaluate efficacy against clinically relevant bacterial strains. The findings indicated a strong correlation between structural modifications and enhanced antimicrobial activity.
Case Study: Anticancer Efficacy
Another research project focused on the anticancer potential of this compound. The study employed MTT assays to measure cell viability across different concentrations. Results indicated a dose-dependent decrease in viability among treated cell lines, highlighting the potential for further development as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
